Cas no 455-75-4 (Ethyl 3-amino-4-fluorobenzoate)
Ethyl 3-amino-4-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-amino-4-fluorobenzoate
- 3-Amino-4-fluor-benzoesaeure-aethylester
- 3-Amino-4-fluor-benzoesaeure-ethylester
- 3-amino-4-fluoro-benzoic acid ethyl ester
- AM1004
- ethyl 3-amino-4-fluoro-benzoate
- Ethyl3-amino-4-fluorobenzoate
- XRJOTWKQZHOXTM-UHFFFAOYSA-N
- SBB053706
- RP24397
- VZ32093
- SY047006
- Q652
- ST2419331
- AB0017720
- ST50949680
- 455-75-4
- AKOS010053629
- Benzoic acid, 3-amino-4-fluoro-, ethyl ester
- AC-16590
- A826848
- FT-0600574
- J-520846
- SCHEMBL1127647
- TS-02548
- DTXSID60593524
- EN300-881532
- Ethyl 3-Amino-4-Fluoro Benzoate
- CS-W022669
- MFCD03840487
- DS-0876
- DB-007483
- DTXCID10544288
- 3-amino-4-fluorobenzoic acid ethyl ester
- FA70330
-
- MDL: MFCD03840487
- Inchi: 1S/C9H10FNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
- InChI Key: XRJOTWKQZHOXTM-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(=O)OCC)=CC=1N
Computed Properties
- Exact Mass: 183.07000
- Monoisotopic Mass: 183.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 1.6
Experimental Properties
- Density: 1.218
- Boiling Point: 285.5°C at 760 mmHg
- Flash Point: 126.5°C
- Refractive Index: 1.536
- PSA: 52.32000
- LogP: 2.16580
Ethyl 3-amino-4-fluorobenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
Ethyl 3-amino-4-fluorobenzoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 3-amino-4-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066746-1g |
Ethyl 3-Amino-4-fluorobenzoate |
455-75-4 | 97% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 066746-5g |
Ethyl 3-Amino-4-fluorobenzoate |
455-75-4 | 97% | 5g |
£50.00 | 2022-03-01 | |
| Fluorochem | 066746-10g |
Ethyl 3-Amino-4-fluorobenzoate |
455-75-4 | 97% | 10g |
£80.00 | 2022-03-01 | |
| Fluorochem | 066746-25g |
Ethyl 3-Amino-4-fluorobenzoate |
455-75-4 | 97% | 25g |
£160.00 | 2022-03-01 | |
| TRC | E899498-100mg |
Ethyl 3-amino-4-fluorobenzoate |
455-75-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E899498-250mg |
Ethyl 3-amino-4-fluorobenzoate |
455-75-4 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E899498-500mg |
Ethyl 3-amino-4-fluorobenzoate |
455-75-4 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E899498-1g |
Ethyl 3-amino-4-fluorobenzoate |
455-75-4 | 1g |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E845283-5g |
Ethyl 3-amino-4-fluorobenzoate |
455-75-4 | 97% | 5g |
261.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH437-250mg |
Ethyl 3-amino-4-fluorobenzoate |
455-75-4 | 95% | 250mg |
57CNY | 2021-05-08 |
Ethyl 3-amino-4-fluorobenzoate Suppliers
Ethyl 3-amino-4-fluorobenzoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Ethyl 3-amino-4-fluorobenzoate
Ethyl 3-amino-4-fluorobenzoate (CAS No. 455-75-4): A Comprehensive Overview
Ethyl 3-amino-4-fluorobenzoate, identified by its CAS number 455-75-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This organic compound belongs to the benzoate class, characterized by its benzene ring substituted with a carboxyl group and an amino group at the 3rd and 4th positions, respectively, with the addition of a fluorine atom at the 4th position. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
The compound's structure imparts unique chemical properties that make it valuable in drug development. The amino group (-NH₂) provides a site for further functionalization, enabling the attachment of other pharmacophores, while the fluorine atom introduces electronic and steric effects that can influence the compound's bioactivity. These features have garnered interest in its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents.
In recent years, there has been growing interest in fluorinated benzoates due to their enhanced metabolic stability and improved binding affinity to biological targets. For instance, studies have shown that fluorine substitution can significantly modulate the pharmacokinetic properties of drugs, leading to increased efficacy and reduced side effects. Ethyl 3-amino-4-fluorobenzoate is no exception, and researchers are exploring its utility in developing new treatments for various diseases.
One of the most promising areas of research involving Ethyl 3-amino-4-fluorobenzoate is in the development of anticancer agents. The combination of an amino group and a fluorine atom in its structure suggests potential for interaction with enzymes and receptors involved in cancer cell proliferation. Preliminary studies have indicated that derivatives of this compound may inhibit key enzymes such as kinases, which are often overexpressed in cancer cells. This has opened up new avenues for the development of targeted therapies that could offer more effective treatment options with fewer systemic side effects.
Another area where Ethyl 3-amino-4-fluorobenzoate shows promise is in antimicrobial research. The structural features of this compound allow it to interact with bacterial enzymes and cell wall components, potentially leading to the development of novel antibiotics. In light of the increasing prevalence of antibiotic-resistant bacteria, finding new antimicrobial agents is crucial. Ethyl 3-amino-4-fluorobenzoate and its derivatives could serve as valuable starting points for designing compounds that can overcome existing resistance mechanisms.
The synthesis of Ethyl 3-amino-4-fluorobenzoate involves multi-step organic reactions, typically starting from commercially available fluorobenzoyl chlorides or esters. The introduction of the amino group is often achieved through nucleophilic substitution reactions, while esterification can be performed using appropriate alcohol derivatives. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical for pharmaceutical applications.
In terms of applications beyond pharmaceuticals, Ethyl 3-amino-4-fluorobenzoate has shown potential in materials science. Its ability to form stable complexes with metal ions makes it useful in catalysis and as a ligand in coordination chemistry. Additionally, its fluorescence properties have been explored for use in sensors and imaging techniques, where its unique spectral characteristics can provide valuable information about biological systems.
The safety profile of Ethyl 3-amino-4-fluorobenzoate is another important consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures should still be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling the compound.
In conclusion, Ethyl 3-amino-4-fluorobenzoate (CAS No. 455-75-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting cancer and antimicrobial applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in drug development and materials science.
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